Mechanism of action of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide
Mechanism of action of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide
An In-Depth Technical Guide to the Mechanistic Evaluation of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for the compound 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide. Initially designed as a targeted inhibitor of the non-receptor tyrosine kinase Src, a key regulator in cancer progression, subsequent experimental evidence has challenged this primary hypothesis. This document details the initial rationale for targeting Src, presents the definitive findings that counter this mechanism, and explores scientifically-grounded alternative mechanisms of action based on the well-established pharmacology of the 4-oxo-4H-pyran scaffold. We provide detailed, field-proven protocols for key biochemical and cell-based assays, enabling researchers to rigorously evaluate this class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the complex biological activity of pyran-based carboxamides and to guide future discovery efforts.
Introduction: The Rationale for Targeting Src Kinase
The 4-oxo-4H-pyran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The specific compound, 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide, was rationally designed as part of a series intended to inhibit Src, a proto-oncogenic non-receptor tyrosine kinase.
Src family kinases (SFKs) are critical components of multiple signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[4][5][6] Elevated Src activity is a hallmark of numerous human cancers, including those of the breast, colon, and lung, making it a high-value target for therapeutic intervention.[4][5] The design of the 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide series was inspired by previously successful ATP-competitive Src inhibitors, with the goal of creating novel chemical entities that could occupy the kinase's ATP-binding pocket and abrogate its catalytic function.[4]
The Src Kinase Inhibition Hypothesis: A Tale of Unexpected Results
The central hypothesis was that 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide would function as an ATP-competitive inhibitor of Src kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
The Src Signaling Cascade
Activated Src acts as a central node in oncogenic signaling. Upon activation by receptor tyrosine kinases (e.g., EGFR), G-protein coupled receptors, or integrins, Src phosphorylates a multitude of downstream substrates. Key effector pathways include:
-
Ras/MAPK Pathway: Leading to cell proliferation.
-
PI3K/Akt Pathway: Promoting cell survival and inhibiting apoptosis.
-
STAT3 Pathway: Regulating gene transcription related to growth and survival.
-
FAK/Paxillin Pathway: Mediating cell adhesion, migration, and invasion.[7]
A simplified representation of this network is provided below.
Caption: Simplified Src Kinase Signaling Pathway.
Experimental Validation Workflow
A standard workflow to validate a potential Src inhibitor involves a multi-tiered approach, moving from direct enzyme inhibition to cellular and potentially in vivo models.
Caption: Standard Workflow for Validating a Src Kinase Inhibitor.
Definitive Experimental Findings: A Null Result
In a pivotal study, the 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide series was synthesized and evaluated for its ability to inhibit Src kinase. The biological activities were assessed via an in vitro inhibition test of the non-receptor tyrosine kinase Src at concentrations of 1 µM and 10 µM.
The results were conclusive: all tested compounds in this series were found to be inactive against Src kinase. [6]
The authors of the study posited that despite structural similarities to known inhibitors, the pyranone moiety substituted with a 5-benzyloxy group was likely the primary cause of this inactivity.[6] This critical finding necessitates a re-evaluation of the compound's mechanism of action.
Alternative Mechanisms of Action: An Exploratory Outlook
Given the confirmed lack of activity against Src, we must explore other potential molecular targets. The 4-oxo-4H-pyran scaffold, particularly its relation to kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), provides several evidence-based alternative hypotheses.
Hypothesis 1: Tyrosinase Inhibition
Kojic acid and its derivatives are well-documented inhibitors of tyrosinase, a key copper-containing enzyme in melanin biosynthesis.[7][8][9] Overactivity of tyrosinase is implicated in hyperpigmentation disorders, and its inhibition is a major focus in dermatology and cosmetics.[8][9]
-
Proposed Mechanism: The 4-oxo-pyran core acts as a chelator for the two copper ions within the tyrosinase active site, competitively blocking the binding of natural substrates like L-tyrosine and L-DOPA.[7][8] Molecular modeling studies suggest that the carbonyl and hydroxyl groups of the pyranone ring are essential for this chelation.[8][10] The benzyloxy and isopropyl-carboxamide moieties of the topic compound would modulate the binding affinity and physicochemical properties.
Hypothesis 2: CDK2 Inhibition and Antiproliferative Effects
Recent studies have identified 4H-pyran derivatives as effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a critical regulator of the cell cycle, and its overexpression is linked to the oncogenesis of various cancers, including colorectal cancer.[1]
-
Proposed Mechanism: The compound could act as an ATP-competitive inhibitor of CDK2. Molecular docking simulations of similar 4H-pyran derivatives have shown favorable interactions within the ATP-binding pocket of CDK2.[1] This inhibition would lead to cell cycle arrest and apoptosis, explaining potential antiproliferative effects independent of Src.[1]
Hypothesis 3: Anti-inflammatory Activity via NF-κB Pathway Modulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[11]
-
Proposed Mechanism: The compound may inhibit the NF-κB signaling pathway. This could occur at several nodes, but a likely mechanism involves the inhibition of an upstream kinase, such as IκB kinase (IKK), which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB subunits p50/p65.[11] This would suppress the transcription of pro-inflammatory genes like iNOS and COX-2.[11][12]
Detailed Experimental Protocols
To rigorously test the proposed mechanisms of action, the following standardized protocols are provided.
In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.
Materials:
-
Recombinant human Src kinase (e.g., from Carna Biosciences)
-
Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound (10 mM stock in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Serially dilute the test compound in kinase buffer to achieve a range of desired concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution or vehicle control.
-
Enzyme Addition: Add 2.5 µL of Src kinase diluted in kinase buffer.
-
Reaction Initiation: Add 5 µL of a solution containing ATP and substrate peptide in kinase buffer. Final concentrations should be at or below the Km for ATP (typically 10-50 µM) to ensure competitive inhibition can be detected.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax®).
-
Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Src Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation status of Src at its activation loop (Tyrosine 416) in intact cells, providing a direct measure of target engagement.
Materials:
-
Cancer cell line with active Src (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Y416), anti-total-Src, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-phospho-Src (Y416) antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-Src and then anti-β-actin antibodies to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Src signal to the total-Src signal and then to the loading control (β-actin).
Tyrosinase Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the substrate L-DOPA.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (Kojic acid as a positive control)
-
96-well microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound dilution (in buffer), and 25 µL of mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add 100 µL of L-DOPA solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value.
Summary and Future Directions
The investigation into the mechanism of action of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide serves as a compelling case study in drug discovery. While rationally designed as a Src kinase inhibitor, direct experimental testing has refuted this hypothesis.[6] This pivotal negative result redirects research efforts towards a more fruitful exploration of alternative mechanisms grounded in the known pharmacology of the 4-oxo-4H-pyran scaffold.
Future research should prioritize the following:
-
Broad Kinase Profiling: Screen the compound against a wide panel of kinases (including CDK2) to identify potential off-target or primary kinase targets.
-
Enzymatic and Cellular Assays: Conduct rigorous in vitro and cell-based assays for the most promising alternative targets, such as tyrosinase and CDK2, using the protocols detailed herein.
-
NF-κB Pathway Investigation: Evaluate the compound's effect on NF-κB activation in inflammatory cell models (e.g., LPS-stimulated macrophages) by measuring IκBα phosphorylation and p65 nuclear translocation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to understand which structural features are critical for any confirmed biological activity, paving the way for the design of more potent and selective compounds.
By embracing unexpected results and pursuing evidence-based alternatives, the true therapeutic potential of this chemical series can be successfully elucidated.
References
-
Farard, J., Lanceart, G., Logé, C., Nourrisson, M. R. E., Cruzalegui, F., Pfeiffer, B., & Duflos, M. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 629–640. [Link]
- Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Oncologist, 14(7), 667-678.
-
Farard, J., et al. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 629-40. [Link]
- Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358.
-
Ribeiro, A. S., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules, 26(10), 2889. [Link]
- Kim, H., et al. (2012). A Facile Synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl Carboxylates and Their Antiviral Activity Against Hepatitis C Virus. Bulletin of the Korean Chemical Society, 33(1), 268-274.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Maloney, K. N., & Crombie, D. L. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6636-6641.
-
Saeedi, M., Eslami, M., & Hosseini, M. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Cosmetics, 9(3), 63. [Link]
- Liu, X., et al. (2024). Study on the synthesis and biological activity of kojic acid–piperazine derivatives. Journal of Molecular Structure, 1301, 137358.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6289. [Link]
- Hassan, A. S., et al. (2018). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 9(10), 4215-4228.
- Chiloane, L. G., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4099.
- Sethi, G., Sung, B., & Aggarwal, B. B. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1785(2), 223-243.
- Kaur, R., & Chadha, N. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(57), 35699-35718.
- Sugita, A., et al. (2016). New scaffolds of inhibitors targeting the DNA binding of NF-κB. OA Medical Chemistry, 1(1), 4.
- El-Gazzar, M. G., et al. (2022).
- Uddin, M. J., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14357.
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Docking Studies of Some Novel Kojic Acid Derivatives As Possible Tyrosinase Inhibitors – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
